Ethyl 2-[butanoyl(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[BUTYRYL(PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[BUTYRYL(PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves a multi-step process:
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Formation of the Thiazole Ring: : The initial step involves the cyclization of a suitable precursor, such as a 2-aminothiazole derivative, with an appropriate acylating agent. This reaction is often carried out in the presence of a base like sodium hydroxide or potassium carbonate, under reflux conditions.
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Introduction of the Butyryl Group: : The next step involves the acylation of the thiazole ring with butyryl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the butyryl group at the 2-position of the thiazole ring.
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Attachment of the Propylamino Group: : The propylamino group is introduced via nucleophilic substitution, where a propylamine reacts with the butyryl group under mild heating conditions.
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Esterification: : Finally, the carboxylate group is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of ETHYL 2-[BUTYRYL(PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, which are crucial for the multi-step synthesis.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : ETHYL 2-[BUTYRYL(PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles (e.g., amines, thiols); reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: New thiazole derivatives with different substituents.
Scientific Research Applications
ETHYL 2-[BUTYRYL(PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL 2-[BUTYRYL(PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE exerts its effects involves:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, microbial growth, or cellular metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[BUTYRYL(ETHYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-[BUTYRYL(METHYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-[BUTYRYL(BUTYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 2-[BUTYRYL(PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific propylamino substitution, which can influence its biological activity and chemical reactivity compared to its analogs with different alkyl substitutions. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C14H22N2O3S |
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Molecular Weight |
298.40 g/mol |
IUPAC Name |
ethyl 2-[butanoyl(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H22N2O3S/c1-5-8-11(17)16(9-6-2)14-15-10(4)12(20-14)13(18)19-7-3/h5-9H2,1-4H3 |
InChI Key |
JBMKAQRMPRWFEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CCC)C1=NC(=C(S1)C(=O)OCC)C |
Origin of Product |
United States |
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